molecular formula C18H10O B1345619 Cyclopenta(cd)pyren-4(3H)-one CAS No. 73473-56-0

Cyclopenta(cd)pyren-4(3H)-one

Cat. No. B1345619
CAS RN: 73473-56-0
M. Wt: 242.3 g/mol
InChI Key: GCPKMXIIQAZQLQ-UHFFFAOYSA-N
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Description

Cyclopenta(cd)pyren-4(3H)-one is a polycyclic aromatic hydrocarbon . It has been reported to be metabolically activated through epoxidation at the 3,4 double bond in the cyclopenta ring to produce an electrophilic and mutagenic cyclopenta[c,d]pyrene-3,4-epoxide .


Synthesis Analysis

The synthesis of Cyclopenta(cd)pyren-4(3H)-one related compounds involves several steps. One method starts from pyrene, with key steps including the ring contraction of pyrene-4,5-dione to oxoCPP in a single step, as well as the direct reduction of oxoCPP to CPP .


Molecular Structure Analysis

Cyclopenta(cd)pyren-4(3H)-one is a polycyclic aromatic hydrocarbon, composed of multiple benzene rings . It has a unique planar structure, which has been extensively studied .


Chemical Reactions Analysis

Cyclopenta(cd)pyren-4(3H)-one can be metabolically activated through epoxidation at the 3,4 double bond in the cyclopenta ring to produce an electrophilic and mutagenic cyclopenta[c,d]pyrene-3,4-epoxide . This compound can be further activated via the formation of reactive benzylic sulfuric acid ester metabolites .


Physical And Chemical Properties Analysis

Cyclopenta(cd)pyren-4(3H)-one, like other polycyclic aromatic hydrocarbons, has excellent properties such as thermal stability, high fluorescence quantum efficiency, and high carrier mobility .

Future Directions

While specific future directions for Cyclopenta(cd)pyren-4(3H)-one are not mentioned in the retrieved papers, the study of polycyclic aromatic hydrocarbons continues to be an active area of research due to their potential applications and health implications .

properties

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKMXIIQAZQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC4=CC=CC5=C4C3=C(C=C2)C=C5)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994231
Record name Cyclopenta[cd]pyren-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenta(cd)pyren-4(3H)-one

CAS RN

73473-56-0
Record name Cyclopenta(cd)pyren-4(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073473560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta[cd]pyren-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RW Murray, M Singh - Chemical research in toxicology, 1995 - ACS Publications
Cyclopenta [cd] pyrene 3, 4-oxide (2) has been synthesized in a one-step, quantitative reaction using dimethyldioxirane. Theoxide, or its thermal rearrangement products cyclopenta [cd]-…
Number of citations: 7 pubs.acs.org
RW Murray, M Singh - Polycyclic Aromatic Compounds, 1997 - Taylor & Francis
The fly ash bound polycyclic aromatic hydrocarbons (PAH), phenanthrene, pyrene, and cyclopenta[cd]pyrene, are converted to arene oxides when exposed to the products of the gas …
Number of citations: 7 www.tandfonline.com

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